Perfluorotripropylamine
Overview
Description
Perfluorotripropylamine, also known as this compound, is a perfluorinated amine with the molecular formula C9F21N and a molecular weight of 521.07 g/mol . This compound is renowned for its hydrophobic and lipophilic properties, making it highly versatile in both research and industrial applications .
Mechanism of Action
Target of Action
Perfluorotripropylamine, also known as Tris(perfluoropropyl)amine or Perfluamine, is primarily used as a reagent in the surface modification of droplet polymeric microfluidic devices . It is also known to have a role as a blood substitute . The primary targets of this compound are therefore the surfaces of these microfluidic devices and the tissues that require oxygenation in the body.
Mode of Action
This compound interacts with its targets by improving the stable and continuous generation of aqueous droplets in microfluidic devices . As a blood substitute, it carries oxygen to and carbon dioxide away from the tissues when introduced into the bloodstream .
Biochemical Pathways
As a blood substitute, it likely interacts with the respiratory system and the circulatory system, facilitating the exchange of gases .
Pharmacokinetics
It is known that the half-life of this compound is 65 days This suggests that the compound has a relatively long duration of action, which could impact its bioavailability
Result of Action
The primary result of this compound’s action is the stable and continuous generation of aqueous droplets in microfluidic devices . This can improve the performance and reliability of these devices. As a blood substitute, this compound can help to maintain oxygen and carbon dioxide levels in the body, which can be crucial in situations where blood supply is limited .
Preparation Methods
The synthesis of tris(perfluoropropyl)amine typically involves the reaction of N,N-dipropyl-1-propanamine with perfluoroalkyl iodides . The process includes multiple steps such as the addition of perfluoroalkyl iodide to the corresponding allyl derivative, reduction of the C–I bond, and deprotection of the amino group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
Perfluorotripropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into different forms.
Common reagents used in these reactions include perfluoroalkyl iodides, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Perfluorotripropylamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Perfluorotripropylamine is unique due to its high fluorine content and specific properties. Similar compounds include:
Perfluorodimethylcyclopropane: Another perfluorocarbon with similar hydrophobic and lipophilic properties.
Perfluorotributylamine: Used in similar applications but with different molecular structures and properties.
Perfluorodecalin: Known for its use as an oxygen carrier and in medical applications.
These compounds share some properties with tris(perfluoropropyl)amine but differ in their specific applications and molecular structures .
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F21N/c10-1(11,4(16,17)18)7(25,26)31(8(27,28)2(12,13)5(19,20)21)9(29,30)3(14,15)6(22,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJLKEVKNDUJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(N(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N(C3F7)3, C9F21N | |
Record name | 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059834 | |
Record name | Perfluamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
130 °C | |
Record name | PERFLUAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.822 25 °C/4 °C | |
Record name | PERFLUAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
20 mm Hg @ 37 °C | |
Record name | PERFLUAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
338-83-0 | |
Record name | Perfluorotripropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T396UK091 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PERFLUAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of perfluamine in the context of the provided research papers?
A1: Perfluamine acts as the fluorinated solvent component in fluorous biphasic systems (FBS). [, ] FBS are comprised of a fluorinated solvent and an organic solvent, which exhibit limited miscibility, leading to the formation of two phases. This property is exploited for separating and recovering catalysts or products in chemical reactions. The research investigates the influence of adding hydrofluoroethers, such as HFE7300 and HFE7500, to the perfluamine-containing fluorous phase to fine-tune its solvent properties. [, ]
Q2: How does temperature affect the miscibility of perfluamine with organic solvents like tetrahydrofuran?
A2: The research demonstrates that temperature significantly influences the miscibility of perfluamine with organic solvents like tetrahydrofuran (THF). Specifically, the immiscibility region, representing the range of compositions where two phases exist, expands at lower temperatures. This means that perfluamine and THF are less miscible at 273.15 K compared to 298.15 K. [] This temperature-dependent behavior is crucial for designing and optimizing separation processes using perfluamine-based FBS, as it directly affects the partitioning of solutes between the phases.
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